molecular formula C5H9O3S- B8505217 Cyclopropanemethanol,methanesulfonate

Cyclopropanemethanol,methanesulfonate

Cat. No.: B8505217
M. Wt: 149.19 g/mol
InChI Key: RSZCIOIOAWKFCX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanemethanol methanesulfonate is an ester derivative formed by the reaction of cyclopropanemethanol with methanesulfonic acid or its chloride. The cyclopropane ring introduces significant steric strain, which influences its chemical reactivity and stability. This compound is primarily documented as a synthetic intermediate, with its alcohol precursor (cyclopropanemethanol) generated during catalytic fast pyrolysis of biomass, such as bamboo powder, under γ-Al₂O₃-based catalysts . The methanesulfonate esterification process is analogous to other alkyl methanesulfonates, involving the reaction of the alcohol with methanesulfonyl chloride in inert solvents .

Properties

Molecular Formula

C5H9O3S-

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclopropylethanesulfonate

InChI

InChI=1S/C5H10O3S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H,6,7,8)/p-1

InChI Key

RSZCIOIOAWKFCX-UHFFFAOYSA-M

Canonical SMILES

C1CC1CCS(=O)(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Cyclopropanemethanol methanesulfonate belongs to the broader class of methanesulfonate esters. Key structural analogues include:

  • Tricaine methanesulfonate (MS-222) : A widely used anesthetic in aquatic organisms, featuring a benzene ring substituted with ethyl and methanesulfonate groups .
  • Cyclopentylmethyl methanesulfonate: A cycloalkyl derivative synthesized via esterification of cyclopentylmethanol .

Key Structural Differences :

  • MS-222’s aromatic moiety contrasts with the aliphatic cyclopropane system, leading to differences in lipophilicity and metabolic stability.
Physicochemical Properties
Compound Reactivity Profile Stability Notes Catalytic Influence
Cyclopropanemethanol methanesulfonate High reactivity due to strained cyclopropane ring Prone to ring-opening under acidic/basic conditions Generated via catalytic pyrolysis of glycidol/olefin
Tricaine methanesulfonate Moderate reactivity; stable in aqueous solutions Used in buffered solutions for anesthesia N/A
Cyclopentylmethyl methanesulfonate Standard sulfonate ester reactivity Stable under inert conditions Synthesized via direct esterification
Pharmacological/Toxicological Profiles
  • Tricaine methanesulfonate (MS-222): Well-characterized in aquatic models, inducing reversible anesthesia.
  • Cyclopropanemethanol methanesulfonate: No direct toxicological data available. The cyclopropane moiety may increase membrane permeability, but its ester linkage could facilitate rapid hydrolysis in vivo.

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